![molecular formula C11H12N4O2S2 B330030 2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(4-甲氧基苯基)乙酰胺 CAS No. 332114-18-8](/img/structure/B330030.png)
2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(4-甲氧基苯基)乙酰胺
描述
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and urease inhibitory properties .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound has been evaluated for its urease inhibitory activity, which is important for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This process leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can disrupt the survival of H. pylori, making it an effective treatment for infections caused by this bacterium .
Action Environment
The action of this compound is likely to be influenced by environmental factors such as pH. For example, the urease enzyme’s activity, which this compound inhibits, increases with pH . Therefore, the compound’s efficacy may be influenced by the pH of its environment.
未来方向
生化分析
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of the urease enzyme. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The inhibition of urease by this compound has been demonstrated through molecular docking studies, which show that it interacts well with the active site of the enzyme . This interaction is crucial for its potential use in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Molecular Mechanism
At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the urease enzyme, inhibiting its activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound may influence gene expression by modulating transcription factors involved in the response to changes in cellular pH.
准备方法
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :
Starting Materials: Amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide.
Step 1: Reaction of amines with 2-chloroacetyl chloride to form an intermediate.
Step 2: The intermediate is then reacted with hydrazinecarbothioamide to form another intermediate.
Step 3: Finally, the intermediate is treated with carbon disulfide to yield the desired thiadiazole derivative.
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.
化学反应分析
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
相似化合物的比较
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide can be compared with other thiadiazole derivatives :
1,3,4-thiadiazole: This is the parent compound of the class and serves as a scaffold for various derivatives.
1,2,4-thiadiazole: Another isomer with different biological activities.
1,2,3-thiadiazole: Known for its unique chemical properties and applications.
The uniqueness of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-17-8-4-2-7(3-5-8)13-9(16)6-18-11-15-14-10(12)19-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXYAUVBJPIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159933 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332114-18-8 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332114-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 6-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329948.png)
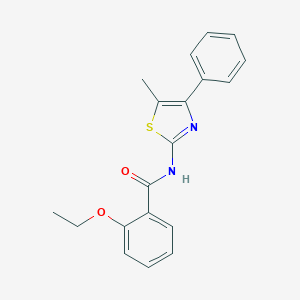
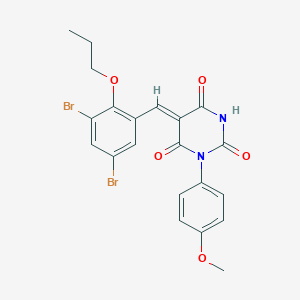
![METHYL 5-[(DIMETHYLAMINO)CARBONYL]-2-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B329953.png)
![2-(2-methoxy-4-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B329954.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B329955.png)
![Ethyl 5-carbamoyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B329957.png)
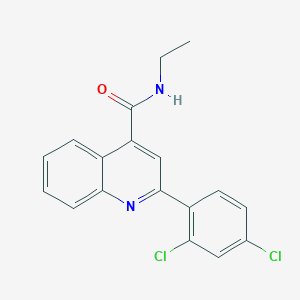
![Ethyl 4-(4-bromophenyl)-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B329961.png)
![3,4-dichloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide](/img/structure/B329962.png)
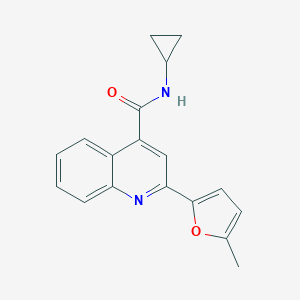
![(5Z)-2-(4-chloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B329964.png)
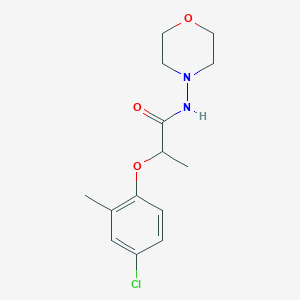
![N-[2-methyl-3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B329970.png)
